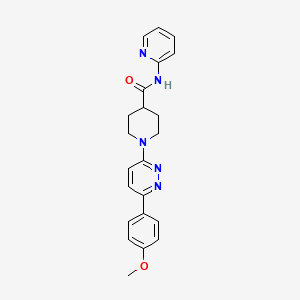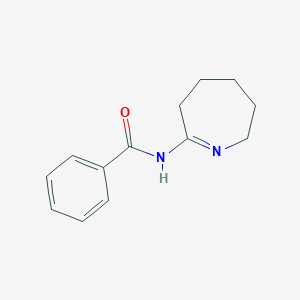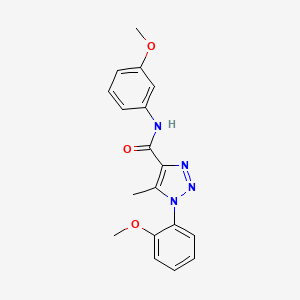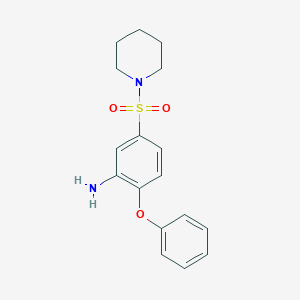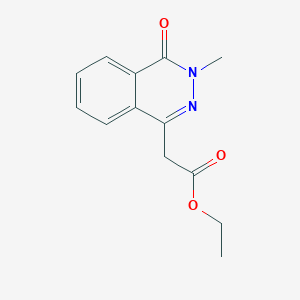
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally similar to Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves multiple steps, including condensation, cyclization, and reduction reactions. A notable method for synthesizing related compounds includes condensing ethyl 2-chloroacetate with specific hydroxy groups, followed by cyclization and reduction in the presence of catalysts such as Pd/C at room temperature, showcasing distinct antitumor activities (Ju Liu et al., 2018).
Molecular Structure Analysis
The crystal structure determination of similar compounds provides insights into molecular geometry, including bond lengths, angles, and conformations. For example, certain compounds exhibit a triclinic P−1 space group, with intermolecular hydrogen bonding playing a significant role in their structural stability (Yun-Jeong Lee et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate and its analogs often involve regioselective synthesis, highlighting the compound's ability to undergo specific transformations under controlled conditions, such as asymmetric hydrogenation using chiral ruthenium catalysts (I. Karamé et al., 2011).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are crucial for understanding the compound's behavior under different conditions. Such properties are often determined through experimental studies involving X-ray diffraction and spectroscopic analysis, providing a detailed view of the compound's phase, crystallinity, and molecular interactions.
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and functional group analysis, are essential for understanding the compound's potential applications and interactions with other substances. Spectroscopic techniques like FT-IR, FT-Raman, and NMR, along with molecular docking studies, offer comprehensive insights into the compound's electronic structure, molecular vibrations, and potential biological activities (A. El-Azab et al., 2016).
科学的研究の応用
Synthesis and Antimicrobial Studies
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been explored for its synthesis and antimicrobial properties. For example, Sridhara et al. (2011) synthesized 3-isoxazoline substituted derivatives from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which showed significant antimicrobial activity (Sridhara et al., 2011). Similarly, another study by Sridhara et al. (2010) designed and synthesized new compounds from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, demonstrating antimicrobial activities against various bacteria and fungi (Sridhara et al., 2010).
Biological Activity and Antitumor Properties
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has also been investigated for its biological activities. Gurevich et al. (2020) synthesized ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates and assessed their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities, showing promising results (Gurevich et al., 2020). Furthermore, a study by Liu et al. (2018) explored the antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, showing significant inhibition of cancer cell proliferation (Liu et al., 2018).
Chemical Structure and Characterization
The chemical structure and properties of this compound have been characterized in various studies. For instance, Ferfra et al. (2000) described the crystal structure of a related compound, contributing to the understanding of molecular interactions and properties (Ferfra et al., 2000). Another study by Bonanomi and Palazzo (1977) isolated and identified derivatives from a reaction involving ethyl chloroacetate, adding to the knowledge of reaction mechanisms and product formation (Bonanomi & Palazzo, 1977).
特性
IUPAC Name |
ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)8-11-9-6-4-5-7-10(9)13(17)15(2)14-11/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFTWAPXKWBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)
![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)
![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)
![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)
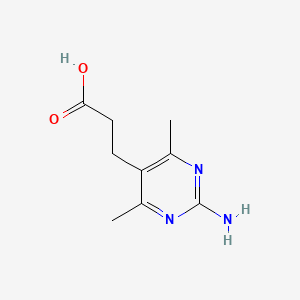
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
